



Application Notes: Peruvoside as a Broad-Spectrum Antiviral Agent in Murine Models

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Compound of Interest		
Compound Name:	Peruvoside	
Cat. No.:	B190475	Get Quote

Introduction

Peruvoside, a cardiac glycoside traditionally used in the management of heart failure, has been identified as a potent, host-targeting antiviral agent with broad-spectrum activity.[1][2][3] It demonstrates significant efficacy against a range of positive-sense RNA viruses, including members of the Picornaviridae, Togaviridae, Flaviviridae, and Coronaviridae families.[1][4] Unlike antiviral drugs that target viral components and are susceptible to resistance, peruvoside acts on host cellular factors, specifically by disrupting the formation of viral replication organelles, also known as viral factories.[1][2][4] Its primary mechanism involves the modulation of intracellular calcium levels, which triggers a signaling cascade leading to the vesiculation of the Golgi apparatus, a crucial organelle for viral replication.[1][4] In vivo studies in mice have demonstrated that peruvoside can provide complete protection against lethal viral challenge with no measurable cytotoxicity at therapeutic doses.[1][4] These characteristics make peruvoside a promising candidate for the development of broad-spectrum antiviral therapies, particularly for emerging viral diseases where no specific vaccines or treatments are available.[1][4]

Mechanism of Action

Peruvoside exerts its antiviral effects by inhibiting the Na+/K+ ATPase pump, which alters intracellular ion homeostasis.[5] This disruption leads to an increase in intracellular calcium concentration, initiating a signaling cascade that involves Src and PLC kinases.[1][4] This pathway activates cyclin-dependent kinase 1 (CDK1) and the ERK1/2 pathway, culminating in



the phosphorylation of Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1).[1][4] The phosphorylation of GBF1 leads to Golgi vesiculation, thereby dismantling the structural foundation required for the formation of viral factories and effectively inhibiting viral RNA replication.[1][4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and toxicity data from a key study evaluating **peruvoside** in a murine model of Enterovirus A71 (EV-A71) infection.

Table 1: In Vivo Antiviral Efficacy of Peruvoside against EV-A71 in BALB/c Mice

Parameter	Vehicle Control (DMSO-PBS)	Peruvoside Treatment (0.59 mg/kg)	Efficacy	Citation
Survival Rate	0%	100%	100% Protective Effect	[1]
Viral Titer (Hind- limb)	High (unspecified)	~6-log reduction	99.9% Inhibition	[1]
Study Duration	21 Days Post- Infection	21 Days Post- Infection	-	[1]

Table 2: In Vivo Toxicity Profile of Peruvoside in BALB/c Mice



Assay	Control Group (DMSO-PBS)	Peruvoside- Treated Groups	Result	Citation
Serum LDH Levels	Baseline	2 μmol/L	No Significant Difference	[1]
Baseline	10 μmol/L	No Significant Difference	[1]	
Baseline	50 μmol/L	No Significant Difference	[1]	
Histopathology (Intestine & Muscle)	Massive villi loss, muscle necrosis	Organized tissue integrity, no obvious necrosis	No Observable Adverse Effects	[1]

Experimental Protocols

Protocol 1: In Vivo Antiviral Efficacy Study in a Murine Model

This protocol details the methodology for evaluating the therapeutic efficacy of **peruvoside** against a lethal viral challenge in neonatal mice.

1. Materials:

- Peruvoside (dissolved in PBS)
- Phosphate-Buffered Saline (PBS)
- Virus inoculum (e.g., Enterovirus A71, HFM41 strain, 1 x 10⁵ PFU)
- · Mock-infected cell culture media
- 7-day-old BALB/c mice
- Sterile syringes and needles (for intraperitoneal injection)

2. Procedure:

- Animal Model: Utilize 7-day-old BALB/c mice. Divide the mice into experimental (peruvoside-treated) and control (mock-treated) groups (n=6 per group is recommended).[1]
- Viral Infection: Inject the mice intraperitoneally (i.p.) with a lethal dose of the virus inoculum (e.g., 1 x 10⁵ PFU of EV-A71).[1] For the mock-infected group, inject an equal volume of

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mock-infected cell culture media.

- Peruvoside Administration:
- Begin treatment 2 hours post-infection (hpi).
- Administer 100 μL of 0.59 mg/kg peruvoside in PBS via i.p. injection to the experimental group.[1]
- Administer an equal volume of the vehicle (e.g., DMSO-PBS) to the control group.
- Treatment Schedule: Continue daily i.p. injections for 7 consecutive days.[1]
- Monitoring and Survival Study:
- Monitor the mice daily for 21 days post-infection.[1]
- Record survival rates for both groups.
- Utilize a clinical scoring system to assess morbidity. Symptoms may include limb paralysis, ruffled fur, inactivity, rapid breathing, and weight loss.[1]
- Define a humane endpoint based on the clinical scoring to minimize animal suffering.

Protocol 2: Quantification of Viral Titer from Tissue

This protocol describes how to determine the viral load in tissues harvested from infected mice.

1. Materials:

- Tissue homogenizer
- Sterile PBS
- Centrifuge
- Relevant cell line for plaque assay (e.g., RD cells for EV-A71)
- Culture media and supplements
- Agarose or methylcellulose for overlay
- · Crystal violet solution

2. Procedure:

- Tissue Harvesting: At a predetermined time point (e.g., 5 or 6 days post-infection), humanely euthanize the mice.[1]
- Harvest relevant tissues (e.g., hind-limb muscle for EV-A71 infection).[1]
- Homogenization: Weigh the tissue and homogenize it in a known volume of sterile PBS.
- Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the virus.

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- Viral Plaque Assay:
- Prepare serial dilutions of the tissue supernatant.
- Infect a confluent monolayer of susceptible cells with the dilutions.
- After an incubation period for viral adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
- Incubate for several days until plaques (zones of cell death) are visible.
- Fix and stain the cells with crystal violet.
- Count the plaques to determine the viral titer, expressed as Plaque-Forming Units (PFU) per gram of tissue.

Protocol 3: In Vivo Toxicity Assessment

This protocol outlines methods to evaluate the potential toxicity of **peruvoside** in mice.

1. Materials:

- **Peruvoside** at various concentrations (e.g., 2, 10, 50 μmol/L)
- Vehicle control (e.g., DMSO-PBS)
- Healthy 7-day-old BALB/c mice
- Blood collection supplies (e.g., capillary tubes)
- · Lactate Dehydrogenase (LDH) assay kit
- Materials for histological analysis (formalin, paraffin, sectioning equipment, H&E stain)

2. Procedure:

- Animal Groups: Use healthy, uninfected mice. Divide them into groups that will receive
 different concentrations of **peruvoside** and a vehicle control group (n=6 per group is
 recommended).[1]
- Administration: Administer 50 μ L of the specified concentrations of **peruvoside** (or vehicle) daily via i.p. injection for 1 week.[1]
- Serum LDH Assay:
- On day 8, collect blood from the mice.[1]
- Separate the serum.
- Measure the LDH levels in the serum using a commercial LDH assay kit according to the manufacturer's instructions.
- Compare the LDH levels between the peruvoside-treated and control groups.



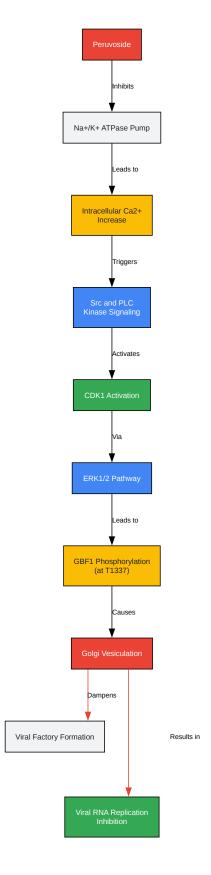




- Histological Analysis:
- At the end of the treatment period, euthanize the mice.
- Harvest major organs (e.g., large intestines, hind-limb muscle, liver, kidney).[1]
- Fix the tissues in 10% neutral buffered formalin.
- Process the tissues, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.
- Examine the stained sections under a microscope for any signs of tissue damage, inflammation, or necrosis.

Diagrams

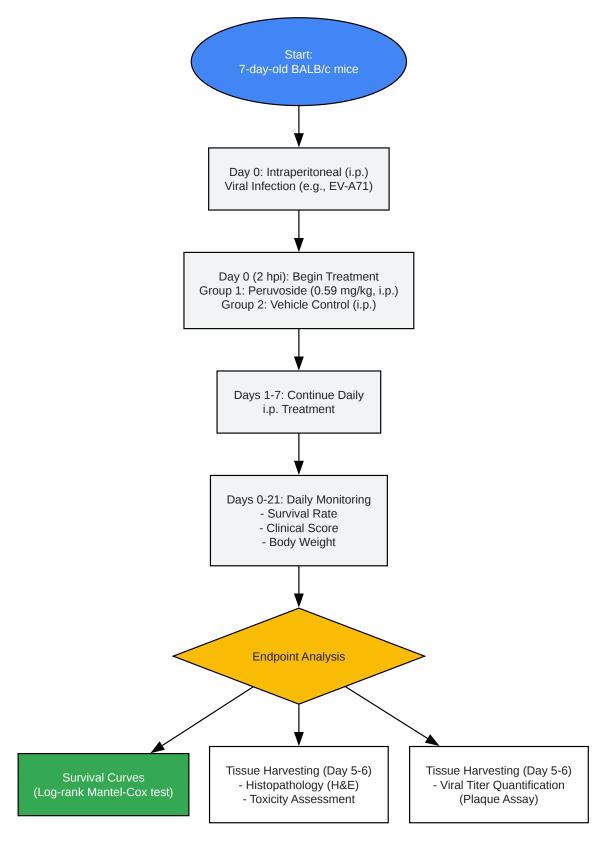




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Caption: Proposed signaling pathway for the antiviral action of peruvoside.





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Caption: Experimental workflow for in vivo antiviral testing of **peruvoside**.



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